(4-Acetylphenyl)essigsäure

Übersicht

Beschreibung

“(4-Acetylphenyl)acetic acid” is a synthetic organic compound . It is a member of acetophenones and a member of phenyl acetates .

Synthesis Analysis

The synthesis of “(4-Acetylphenyl)acetic acid” and its derivatives involves several steps. For instance, one study describes the synthesis of new heterocyclic compounds derived from 4-aminoacetophenone . Another study mentions the synthesis of 2-(4-fluorophenoxy)acetic acid by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone .

Molecular Structure Analysis

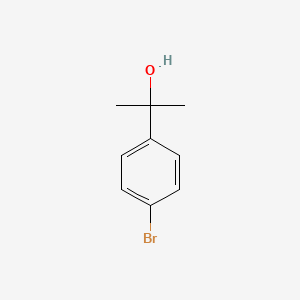

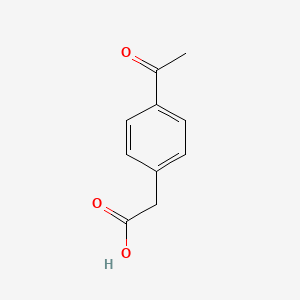

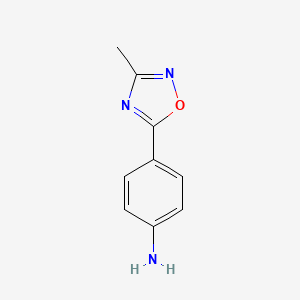

The molecular structure of “(4-Acetylphenyl)acetic acid” can be represented by the molecular formula C10H10O3 . A study provides detailed crystal data for a similar compound, including parameters such as the space group, unit cell dimensions, and the number of formula units per unit cell .

Chemical Reactions Analysis

“(4-Acetylphenyl)acetic acid” can participate in various chemical reactions. For example, acetic acid, a related compound, reacts with potassium carbonate to produce potassium acetate, carbon dioxide, and water .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Acetylphenyl)acetic acid” include a molecular weight of 178.18 g/mol . More detailed properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Biochemie und metabolische Studien

(4-Acetylphenyl)essigsäure: wird in der biochemischen Forschung verwendet, um den Stoffwechsel von Phenylessigsäuren bei Säugetieren zu untersuchen. Sie dient als Modellverbindung, um die enzymatischen Pfade zu verstehen, die am Stoffwechsel von Phenylessigsäurederivaten beteiligt sind, die für verschiedene physiologische Prozesse wichtig sind .

Pharmakologie

In der Pharmakologie werden This compound-Derivate auf ihre potenziellen therapeutischen Anwendungen untersucht. Die Struktur der Verbindung wird manipuliert, um Phenoxyacetamid-Derivate zu synthetisieren, die eine Reihe pharmakologischer Aktivitäten aufweisen und als Kandidaten für die Medikamentenentwicklung dienen könnten .

Organische Synthese

Diese Verbindung spielt eine bedeutende Rolle in der organischen Synthese und dient als Vorläufer für die Synthese komplexer Moleküle. Ihre Acetylgruppe ist eine zentrale funktionelle Einheit in verschiedenen synthetischen Routen, die zur Herstellung von Pharmazeutika, Pestiziden und Farbstoffen führt .

Analytische Chemie

This compound: ist Teil der Entwicklung von Einschlusskomplexen, die als fluoreszierende Sensoren verwendet werden. Diese Sensoren können Schwermetallionen wie Quecksilber nachweisen, was für die Umweltüberwachung und die Live-Zellbildgebung von Bedeutung ist .

Materialwissenschaften

In der Materialwissenschaft wird This compound verwendet, um die Oberflächeneigenschaften von Nanopartikeln und Nanostrukturen zu modifizieren. Diese Modifikation ist für die Herstellung von Polymernanomaterialien und die Verbesserung der Kompatibilität dieser Materialien mit verschiedenen Umgebungen unerlässlich .

Umweltwissenschaften

Die Verbindung wird auf ihre Rolle bei den Stressreaktionen von Pflanzen untersucht, insbesondere bei der Vermittlung der Toleranz gegenüber Wasserdefizitstress. Diese Forschung ist von entscheidender Bedeutung, um die landwirtschaftlichen Herausforderungen zu bewältigen, die durch Dürrebedingungen verursacht werden, die durch den Klimawandel verstärkt werden .

Safety and Hazards

Wirkmechanismus

Target of Action

It is theorized to function as an inhibitor of certain enzymes implicated in the metabolism of phenylacetic acids, including phenylalanine hydroxylase and tyrosine hydroxylase .

Mode of Action

As a potential inhibitor of phenylalanine hydroxylase and tyrosine hydroxylase, it may interfere with the normal metabolic processes of these enzymes, leading to changes in the levels of phenylacetic acids .

Biochemical Pathways

4-APAA may affect the biochemical pathways involving phenylacetic acids. These pathways are crucial for the metabolism of certain amino acids, including phenylalanine and tyrosine. By inhibiting the enzymes phenylalanine hydroxylase and tyrosine hydroxylase, 4-APAA could potentially disrupt these pathways, leading to downstream effects on amino acid metabolism .

Pharmacokinetics

The compound’s bioavailability would depend on factors such as its absorption efficiency and metabolic stability .

Result of Action

The molecular and cellular effects of 4-APAA’s action would depend on the specific context of its use. Given its potential role as an enzyme inhibitor, it could lead to changes in the concentrations of phenylacetic acids and related metabolites. This could have various downstream effects, depending on the specific biological system in which it is active .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-APAA. Factors such as pH, temperature, and the presence of other substances could affect its stability and activity. Furthermore, the specific biological environment in which it is active - for instance, the types of cells present and their metabolic state - could also influence its effects .

Biochemische Analyse

Biochemical Properties

(4-Acetylphenyl)acetic acid plays a significant role in biochemical reactions, particularly in the metabolism of phenylacetic acids in mammals . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to react rapidly with peroxynitrite (ONOO-) to form stable hydroxy derivatives . Additionally, it undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis(triphenylphosphine)Pd(II) during the synthesis of dendrimers . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

(4-Acetylphenyl)acetic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the packing of cell membrane tails at different pH levels, which can alter membrane properties and influence cellular function . Additionally, the compound’s interactions with enzymes and proteins can lead to changes in cellular metabolism and gene expression, further impacting cell function.

Molecular Mechanism

The molecular mechanism of (4-Acetylphenyl)acetic acid involves several key interactions at the molecular level. It can form stable hydroxy derivatives through reactions with peroxynitrite (ONOO-), indicating its role in oxidative stress responses . The compound also participates in nucleophilic substitution and oxidation reactions at the benzylic position, which can influence its activity and interactions with other biomolecules . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Acetylphenyl)acetic acid can change over time. The compound’s stability and degradation are important factors to consider. For example, in nucleophilic acyl substitution reactions, the carbonyl oxygen of acetic acid is first protonated, which increases its electrophilicity and influences the reaction’s progression . Understanding these temporal effects is crucial for accurately assessing the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of (4-Acetylphenyl)acetic acid can vary with different dosages in animal models. Studies have shown that varying dosages can lead to different outcomes, including potential toxic or adverse effects at high doses . It is essential to determine the appropriate dosage to achieve the desired effects while minimizing any harmful consequences.

Metabolic Pathways

(4-Acetylphenyl)acetic acid is involved in several metabolic pathways, including the metabolism of phenylacetic acids. It interacts with enzymes and cofactors that facilitate these metabolic processes . The compound’s role in metabolic pathways can influence metabolic flux and metabolite levels, further impacting cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of (4-Acetylphenyl)acetic acid within cells and tissues are critical for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function.

Subcellular Localization

(4-Acetylphenyl)acetic acid’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its specific roles and interactions within the cell.

Eigenschaften

IUPAC Name |

2-(4-acetylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)9-4-2-8(3-5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGDHZGCMKDNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466833 | |

| Record name | (4-acetylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7398-52-9 | |

| Record name | (4-acetylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-acetylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)